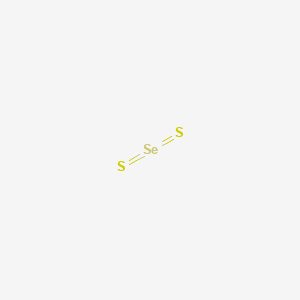

二硫化硒

描述

Selenium disulfide is known for its applications in various fields, notably in materials science for its electroactive properties and as a catalytic agent in organic synthesis. Its synthesis, molecular structure, and properties are critical for understanding its functionality and potential applications.

Synthesis Analysis

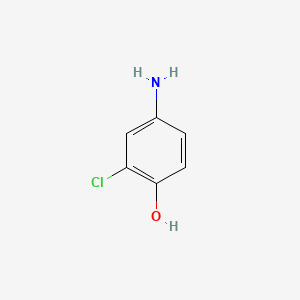

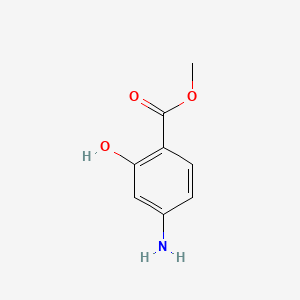

Selenium disulfide synthesis involves several methods, including the reaction of elemental selenium with sulfur in a suitable solvent or the reaction of selenium dichloride with sodium thiosulfate. Indium(I) iodide-promoted cleavage of diaryl diselenides and disulfides and subsequent condensation with alkyl or acyl halides presents an efficient synthesis route for diorganyl selenides, sulfides, selenoesters, and thioesters (Ranu & Mandal, 2004).

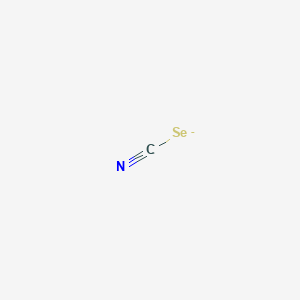

Molecular Structure Analysis

The molecular structure of selenium disulfide comprises selenium and sulfur atoms with disulfide and diselenide bonds. The exact arrangement and bonding depend on the synthetic method and conditions. Detailed structural analysis is provided through techniques such as nuclear magnetic resonance and X-ray photoelectron spectroscopy, revealing the formation of complex compounds with selenium and sulfur (Dong et al., 2018).

Chemical Reactions and Properties

Selenium disulfide participates in various chemical reactions, including redox reactions and chalcogen exchange reactions. It can undergo cleavage and condensation reactions, serving as a precursor for the synthesis of organoselenium compounds. Its chemical reactivity is explored in the context of its use in organic synthesis and materials science (Maaninen et al., 1999).

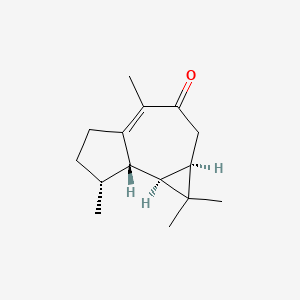

Physical Properties Analysis

The physical properties of selenium disulfide, such as its phase, melting point, and solubility, are crucial for its handling and application in various domains. Its unique properties, including phase-change behavior and conductivity, are significant for applications in materials science and electronics (Morris et al., 2012).

Chemical Properties Analysis

Selenium disulfide's chemical properties, including its redox behavior, nucleophilicity, and reactivity towards organic and inorganic substrates, are foundational to its utility in synthesis and materials applications. Its reactivity with carbon monoxide and water underlines its potential in novel synthetic pathways (Ogawa et al., 1987).

科学研究应用

控制传染病

硒是一种对动物和人类都至关重要的微量营养素,已被证明对多种病原微生物具有抗菌作用 {svg_1}. 硒发挥抗菌作用的主要机制之一是通过产生活性氧,活性氧可以破坏微生物细胞 {svg_2}. 除了直接的抗菌作用外,硒还可以增强机体对感染的免疫反应,使其成为预防和治疗传染病的潜在工具 {svg_3}.

增强免疫力

研究表明,硒补充剂可以增强疫苗提供的免疫力,如用有机硒和无机硒处理的鸡的抗体水平升高,病毒脱落率降低 {svg_4}.

角质溶解和角质抑制活性

二硫化硒(SeS2)是一种有效的角质溶解剂,用于治疗严重头皮屑和脂溢性皮炎的皮肤洗剂,可用于靶向麦粒腺的过度角化,从而有助于恢复患有麦粒腺疾病患者的正常功能 {svg_5}. 结果表明,二硫化硒通过多种途径作用于 MGD,包括减少角质形成细胞的周转率和活性,以及通过减少二硫键来软化角蛋白 {svg_6}.

光学特性

硫化硒薄膜在远红外区域具有高透射率,在紫外区域具有低透射率 {svg_7}. 这使得它们可用于菲涅耳透镜应用以及作为远红外区域的探测器 {svg_8}.

光伏和光电操作

作用机制

Target of Action

Selenium disulfide primarily targets hyperproliferative cells in conditions such as seborrhea . It is often used in shampoos for the treatment of dandruff, seborrheic dermatitis, and tinea capitis, a fungal infection that primarily affects preadolescent children .

Mode of Action

Selenium disulfide acts as an antifungal agent and a cytostatic agent . It is highly active in inhibiting the growth of P. ovale, a yeast-like fungus that can cause skin conditions . Selenium disulfide also slows the growth of both hyperproliferative and normal cells in dandruff and seborrheic dermatitis . Topically applied selenium disulfide may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells . It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness .

Biochemical Pathways

Selenium disulfide works in multiple pathways that are involved in conditions like seborrhea, including reduced cell turnover and activity of keratinocytes and softening of keratin through the reduction of disulfide bonds . Selenium compounds also interact with selenoproteins, which include antioxidant enzymes like GPxs and thioredoxin reductases .

Pharmacokinetics

It is known that selenium disulfide is applied topically, and its effectiveness is observed in the treatment of various skin conditions .

Result of Action

The molecular and cellular effects of selenium disulfide’s action include the reduction in the turnover of epidermal cells, inhibition of the growth of P. ovale, and slowing the growth of hyperproliferative cells . It also induces cytotoxicity as cell apoptosis, ROS production, DNA damage, and adenosine-methionine methylation in the cellular nucleus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of selenium disulfide. For instance, environmental and host factors may alter the sebaceous gland activity, sebum composition, epidermal barrier function, and scalp microbiome balance, resulting in conditions like dandruff . Furthermore, selenium emission from certain facilities depends on factors such as the initial concentration and composition of the coal used, and the design and operating conditions of the air pollution control equipment in the power plant facility .

安全和危害

Selenium disulfide may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

未来方向

Selenium disulfide is used to treat seborrheic dermatitis, dandruff, and pityriasis versicolor. Symptoms frequently return if treatment is stopped . Future research should focus on thoroughly understanding the concentration, speciation, Se cycling in the environment and food chain to effectively utilize Se resources, remediate Se deficiency/toxicity, and evaluate the Se states and eco-effects on human health .

属性

InChI |

InChI=1S/S2Se/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMWHTHYDQTDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Se]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Se, SeS2 | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042375 | |

| Record name | Selenium disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium disulfide is a bright orange colored powder. It is insoluble in water. It is toxic by ingestion and inhalation, and is irritating to skin and eyes. It is used to make medicated shampoos., Pellets or Large Crystals, Bright orange solid; [Hawley] Orange or red-brown powder; [MSDSonline] | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide (SeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), Practically insoluble, Practically insoluble in water and organic solvents, Soluble in acids | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Topical selenium sulfide may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells. It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness. An antimitotic mechanism of action is suggested by data showing that selenium sulfide decreases the rate of incorporation of radioactively labeled thymidine into the DNA of dermal epithelial cells. The following organisms are generally considered susceptible to selenium sulfide in vitro: Malassezia furfur, Microsporum sp. including Microsporum audouinii and Microsporum canis, Pityrosporon sp., Trichophyton sp. including Trichophyton schoenleinii and Trichophyton tonsurans. Selenium sulfide has been shown to be sporicidal to T. tonsurans, the most common etiologic agent of tinea capitis. One in-vitro study demonstrated that 2.5% selenium sulfide was equivalent in sporicidal activity to both 1% and 2% zinc pyrithione., ... Selenium sulfide, when absorbed into epithelial tissue, is converted into selenium and sulfide ions, and that the selenium ions block the enzyme systems involved in the growth of epithelial tissue. Selenium sulfide has been shown to have a cytostatic (antimitotic) action resulting in a decreased rate of cell turnover in cells with normal or higher than normal turnover rates. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-yellow crystals, Bright orange powder | |

CAS RN |

7488-56-4 | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7488-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenium sulfide (SeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69D9E381Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 212 °F (NTP, 1992), <100 °C | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)

![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)